FX-06

Description

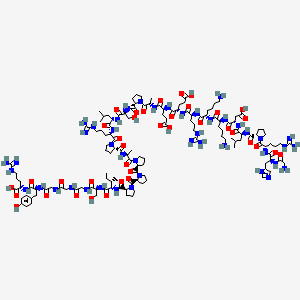

Structure

2D Structure

Propriétés

Numéro CAS |

88650-17-3 |

|---|---|

Formule moléculaire |

C133H216N44O38 |

Poids moléculaire |

3039.4 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[2-[[2-[[2-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C133H216N44O38/c1-9-71(6)105(122(207)170-90(66-178)106(191)152-64-100(183)150-63-99(182)151-65-101(184)157-87(58-74-36-38-76(180)39-37-74)114(199)165-84(129(214)215)29-17-49-149-133(143)144)171-121(206)95-33-21-53-175(95)127(212)97-35-23-55-177(97)128(213)96-34-22-54-176(96)124(209)73(8)155-118(203)92-30-19-51-173(92)125(210)82(27-15-47-147-131(139)140)163-112(197)85(56-69(2)3)166-117(202)91(67-179)169-120(205)93-31-18-50-172(93)123(208)72(7)154-107(192)80(40-42-102(185)186)161-111(196)81(41-43-103(187)188)162-110(195)79(26-14-46-146-130(137)138)159-108(193)77(24-10-12-44-134)158-109(194)78(25-11-13-45-135)160-116(201)89(60-104(189)190)167-113(198)86(57-70(4)5)168-119(204)94-32-20-52-174(94)126(211)83(28-16-48-148-132(141)142)164-115(200)88(156-98(181)61-136)59-75-62-145-68-153-75/h36-39,62,68-73,77-97,105,178-180H,9-35,40-61,63-67,134-136H2,1-8H3,(H,145,153)(H,150,183)(H,151,182)(H,152,191)(H,154,192)(H,155,203)(H,156,181)(H,157,184)(H,158,194)(H,159,193)(H,160,201)(H,161,196)(H,162,195)(H,163,197)(H,164,200)(H,165,199)(H,166,202)(H,167,198)(H,168,204)(H,169,205)(H,170,207)(H,171,206)(H,185,186)(H,187,188)(H,189,190)(H,214,215)(H4,137,138,146)(H4,139,140,147)(H4,141,142,148)(H4,143,144,149)/t71-,72-,73-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,105-/m0/s1 |

Clé InChI |

VMBMPWDYGGTLGE-YCDUMSDXSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC8=CN=CN8)NC(=O)CN |

SMILES canonique |

CCC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CN=CN8)NC(=O)CN |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of FX-06 Peptide

Audience: Researchers, scientists, and drug development professionals.

Abstract

FX-06 is a fibrin-derived peptide (Bβ15-42) with a novel mechanism of action centered on the preservation of endothelial barrier integrity.[1] It has demonstrated significant therapeutic potential in preclinical and clinical settings, particularly in conditions characterized by vascular leakage and inflammation, such as ischemia-reperfusion injury and acute respiratory distress syndrome (ARDS).[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of this compound, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Modulation of Endothelial Cell Adhesion

The primary mechanism of action of this compound is its ability to bind to vascular endothelial-cadherin (VE-cadherin), a key component of adherens junctions between endothelial cells.[4][5] By interacting with VE-cadherin, this compound initiates a signaling cascade that strengthens the endothelial barrier, reduces vascular permeability, and inhibits the transmigration of leukocytes.[1][5]

Interaction with VE-Cadherin and Downstream Signaling

This compound competitively inhibits the binding of fibrin E1 fragments to VE-cadherin.[1] This interaction is crucial as the binding of fibrin fragments to VE-cadherin can disrupt endothelial barrier function. The binding of this compound to VE-cadherin triggers a specific intracellular signaling pathway that stabilizes the endothelial cytoskeleton and enhances cell-cell adhesion.

A key event in this pathway is the dissociation of the Src family kinase, Fyn, from VE-cadherin.[6][7] This dissociation allows Fyn to associate with and activate p190RhoGAP, a GTPase-activating protein that is an antagonist of RhoA.[6][8] The activation of p190RhoGAP leads to the inactivation of RhoA, a small GTPase that plays a critical role in the formation of stress fibers and endothelial cell contraction.[8][9] By inhibiting the RhoA pathway, this compound prevents the cytoskeletal changes that lead to the formation of gaps between endothelial cells, thereby preserving barrier integrity.[2][8]

dot

Caption: this compound Signaling Pathway.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound has been quantified in several studies, demonstrating its potent anti-inflammatory and barrier-protective effects.

Table 1: Summary of Quantitative In Vitro Data

| Parameter Measured | Cell Type | Condition | Treatment | Result | Citation |

| Transendothelial Migration (TEM) of PBMCs | Human Lung Microvascular Endothelial Cells (HPMEC) | Severe Cytokine Cocktail | This compound | Significant reduction in TEM | [8][9] |

| Endothelial Permeability | Human Umbilical Vein Endothelial Cells (HUVEC) | Idiopathic Systemic Capillary Leak Syndrome (ISCLS) Sera | This compound (50 µg/ml) | Prevention and reversal of hyperpermeability | [10] |

| RhoA Activation | HPMEC | Severe Cytokine Cocktail | This compound | Attenuation of RhoA activation | [8][9] |

| Phosphorylated ROCK1 Expression | HPMEC | Severe Cytokine Cocktail | This compound | Down-regulation of phosphorylated ROCK1 | [2][9] |

Table 2: Summary of Quantitative In Vivo & Clinical Data

| Study Type | Model/Patient Population | Intervention | Primary Outcome | Result | Citation |

| Preclinical | Pig model of hemorrhagic shock and reperfusion | This compound (2.4 mg/kg, IV bolus) | Pulmonary and circulatory function | Significantly improved function | [4] |

| Preclinical | Mouse model of Dengue-induced shock | This compound (2.4 mg/kg, IP, twice daily) | Survival and capillary leak | Improved survival and reduced capillary leak | [4] |

| Preclinical | Mouse model of ischemia/reperfusion kidney injury | This compound (3.6 mg/kg, IV) | Epithelial cell proliferation and tissue repair | Aided in proliferation and repair | [4] |

| Phase II Clinical Trial (F.I.R.E. Study) | Patients with acute ST-segment elevation myocardial infarction undergoing PCI | This compound (IV bolus) | Necrotic core zone size (assessed by CMR) | 58% reduction in necrotic core zone vs. placebo | [3][11] |

| F.I.R.E. Substudy | Patients presenting early (<3 hours) or with collaterals | This compound | Infarct size at 4 months | Statistically significant reduction in infarct size | [12] |

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Endothelial Barrier Function Assays

These assays are crucial for assessing the direct effects of this compound on endothelial cell integrity.

-

Transendothelial Electrical Resistance (TEER):

-

Endothelial cells (e.g., HUVECs or HPMECs) are cultured to confluence on microporous membrane inserts in a transwell plate.[13][14]

-

The formation of a tight monolayer is confirmed by measuring the electrical resistance across the monolayer using a voltmeter.

-

A barrier-disrupting agent (e.g., thrombin, inflammatory cytokines) is added to the upper chamber, with or without this compound.

-

TEER is measured at regular intervals to quantify changes in barrier function. A decrease in TEER indicates increased permeability.[14]

-

-

Macromolecular Tracer Flux Assay:

-

Similar to the TEER assay, endothelial cells are grown to confluence on transwell inserts.

-

A high molecular weight tracer, such as horseradish peroxidase (HRP) or FITC-dextran, is added to the upper chamber along with the experimental treatments.[13][15]

-

After a defined incubation period, samples are taken from the lower chamber.

-

The concentration of the tracer in the lower chamber is measured using a spectrophotometer or fluorometer. Increased tracer in the lower chamber corresponds to increased permeability.[15][16]

-

dot

Caption: In Vitro Endothelial Permeability Assay Workflow.

Peptide-Protein Binding Assays

These assays are used to confirm the direct interaction between this compound and VE-cadherin.

-

Pull-Down Assay:

-

Biotinylated this compound peptide is synthesized.

-

Streptavidin-coated beads are incubated with the biotinylated this compound to immobilize the peptide.[17]

-

Endothelial cell lysates containing VE-cadherin are incubated with the this compound-coated beads.

-

The beads are washed to remove non-specifically bound proteins.

-

The bound proteins are eluted and analyzed by Western blotting using an anti-VE-cadherin antibody to confirm the interaction.[17]

-

-

Peptide Array Screening:

-

A peptide array is synthesized with overlapping peptide sequences from the target protein (VE-cadherin).[18]

-

The array is incubated with labeled this compound peptide.

-

After washing, the array is imaged to detect where the labeled this compound has bound, thereby mapping the interaction site on VE-cadherin.[19]

-

In Vivo Myocardial Ischemia-Reperfusion (I/R) Model

Animal models are essential for evaluating the therapeutic efficacy of this compound in a physiological context.

-

Surgical Procedure (Mouse or Rat Model):

-

The animal is anesthetized, and a thoracotomy is performed to expose the heart.[20]

-

The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia.[20]

-

After a defined period of ischemia (e.g., 30-60 minutes), the ligature is released to allow for reperfusion.[21][22]

-

This compound or a placebo is administered intravenously, typically just before or at the time of reperfusion.

-

After a set reperfusion period (e.g., 24 hours), the heart is harvested for analysis.

-

-

Infarct Size Measurement:

-

The heart is sliced and stained with triphenyltetrazolium chloride (TTC), which stains viable myocardium red, leaving the infarcted area pale.

-

The area of infarction is quantified as a percentage of the area at risk (the region supplied by the occluded artery).

-

dot

Caption: In Vivo Myocardial Ischemia-Reperfusion Experimental Workflow.

Conclusion

This compound represents a targeted therapeutic approach for diseases characterized by endothelial dysfunction and vascular leakage. Its well-defined mechanism of action, centered on the stabilization of VE-cadherin-mediated cell junctions through the inhibition of the RhoA pathway, provides a strong rationale for its clinical development. The quantitative data from both in vitro and in vivo studies consistently demonstrate its ability to preserve endothelial barrier integrity and mitigate inflammation-induced tissue damage. The experimental protocols detailed herein provide a framework for the continued investigation and validation of this compound and other potential modulators of endothelial permeability.

References

- 1. FX06 (fibrin-derived peptide Bbeta15-42) - A potential candidate for myocardial reperfusion therapy | Semantic Scholar [semanticscholar.org]

- 2. The Fibrin-derived Peptide FX06 Protects Human Pulmonary Endothelial Cells Against the COVID- 19-Triggered Cytokine Storm [researchrepository.ucd.ie]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. The fibrin-derived peptide FX06 protects human pulmonary endothelial cells against the COVID-19-triggered cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The fibrin-derived peptide FX06 protects human pulmonary endothelial cells against the COVID-19-triggered cytokine storm [frontiersin.org]

- 9. The fibrin-derived peptide FX06 protects human pulmonary endothelial cells against the COVID-19-triggered cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unlocking endothelial barrier restoration: FX06 in systemic capillary leak syndrome and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of intravenous FX06 as an adjunct to primary percutaneous coronary intervention for acute ST-segment elevation myocardial infarction results of the F.I.R.E. (Efficacy of FX06 in the Prevention of Myocardial Reperfusion Injury) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurointervention.pcronline.com [eurointervention.pcronline.com]

- 13. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lifetein.com [lifetein.com]

- 18. Identifying Protein-protein Interaction Sites Using Peptide Arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. A Murine Model of Myocardial Ischemia–Reperfusion Injury | Springer Nature Experiments [experiments.springernature.com]

- 21. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

FX-06: A Technical Guide to its Role in Modulating Vascular Permeability

For Researchers, Scientists, and Drug Development Professionals

Introduction

FX-06, a synthetically produced peptide identical to the naturally occurring Bβ15-42 fragment of human fibrin, is emerging as a promising therapeutic agent for conditions characterized by increased vascular permeability.[1] This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its role in preserving endothelial barrier function. It summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanism of Action: Stabilizing the Endothelial Barrier

The primary mechanism of this compound in reducing vascular leakage lies in its ability to interact with and stabilize the vascular endothelial (VE)-cadherin complex at the adherens junctions of endothelial cells.[1][2] VE-cadherin is a crucial protein for maintaining the integrity of the endothelial barrier.[1] In various pathological conditions, such as systemic inflammation and ischemia-reperfusion injury, the integrity of these junctions is compromised, leading to increased vascular permeability.[1][2]

This compound is thought to competitively inhibit the binding of fibrin degradation products to VE-cadherin, thereby preventing the disruption of the endothelial barrier.[1] This action initiates a signaling cascade that strengthens cell-cell adhesion and counteracts the cellular changes that lead to vascular leakage.

Quantitative Data on the Effects of this compound

The efficacy of this compound in mitigating vascular permeability has been quantified in various experimental models. The following tables summarize key findings:

Table 1: In Vitro Efficacy of this compound on Endothelial Permeability and Cell Migration

| Experimental Model | Condition | This compound Concentration | Measured Effect | Quantitative Result | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Idiopathic Systemic Capillary Leak Syndrome (ISCLS) patient sera | 50 µg/ml | Endothelial permeability | Effectively restored endothelial barrier function.[2][3] | [2][3] |

| Human Pulmonary Microvascular Endothelial Cells (HULEC-5a) | COVID-19-triggered severe cytokine cocktail | Not specified | PBMC-endothelial adhesion and transmigration | Significantly reduced.[4] | [4] |

| Endothelial Cells | Thrombin-induced activation | 50 µg/ml | RhoA activation | Completely inhibited.[5] | [5] |

| Endothelial Cells | Thrombin-induced activation | 50 µg/ml | Rac1 activation | Increased.[5] | [5] |

Table 2: In Vivo Efficacy of this compound in Animal Models of Vascular Leakage

| Animal Model | Condition | This compound Dosage | Measured Effect | Quantitative Result | Reference |

| Mouse | Dengue Shock Syndrome (DSS) | Not specified | Survival rate | Significantly increased.[1][4] | [1][4] |

| Mouse | Kidney Ischemia-Reperfusion Injury | Not specified | VE-Cadherin expression (1 hr post-IR) | ~40% higher in this compound treated vs. control.[6] | [6] |

| Mouse | Kidney Ischemia-Reperfusion Injury | Not specified | VE-Cadherin expression (3 hr post-IR) | ~33% higher in this compound treated vs. control.[6] | [6] |

Signaling Pathways Modulated by this compound

This compound exerts its barrier-protective effects through the modulation of key intracellular signaling pathways that regulate endothelial cell shape and adhesion. A central target is the RhoA signaling pathway.

Caption: this compound signaling pathway in endothelial cells.

Under inflammatory conditions, the activation of RhoA leads to the formation of actin stress fibers, which in turn causes endothelial cell contraction and the disruption of cell-cell junctions, resulting in increased vascular permeability. This compound binding to VE-cadherin leads to the dissociation of the tyrosine kinase Fyn from VE-cadherin. Fyn then activates p190RhoGAP, a GTPase-activating protein that inactivates RhoA. This inhibition of the RhoA pathway prevents stress fiber formation, thereby preserving endothelial barrier integrity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on vascular permeability.

Transwell Permeability Assay

This assay measures the passage of a tracer molecule across an endothelial cell monolayer.

Experimental Workflow:

Caption: Experimental workflow for a Transwell permeability assay.

Methodology:

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the porous membrane of a Transwell insert placed in a multi-well plate.

-

Monolayer Formation: Cells are cultured until a confluent monolayer is formed, typically for 24-48 hours.

-

Treatment: The endothelial monolayer is treated with the experimental condition (e.g., inflammatory cytokines, patient sera) with or without this compound for a specified duration.

-

Tracer Addition: A fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran) is added to the upper chamber of the Transwell insert.

-

Incubation: The plate is incubated for a defined period (e.g., 30-60 minutes) to allow for the passage of the tracer across the endothelial monolayer.

-

Measurement: The medium from the lower chamber is collected, and the fluorescence intensity is measured using a spectrophotometer.

-

Data Analysis: An increase in fluorescence in the lower chamber corresponds to increased permeability. The effect of this compound is quantified by comparing the fluorescence in the this compound-treated group to the control group.

Immunofluorescence Staining for VE-cadherin and F-actin

This technique is used to visualize the localization and organization of key cytoskeletal and junctional proteins within endothelial cells.

Methodology:

-

Cell Culture and Treatment: Endothelial cells are grown on glass coverslips and subjected to the experimental treatments.

-

Fixation: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular structures.

-

Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies against VE-cadherin and a fluorescently-labeled phalloidin to stain F-actin overnight at 4°C.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody that recognizes the primary antibody for VE-cadherin for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Coverslips are mounted onto microscope slides with an anti-fade mounting medium and imaged using a fluorescence or confocal microscope.

RhoA Activation Assay (GTPase Pull-down Assay)

This assay is used to quantify the amount of active, GTP-bound RhoA in cell lysates.

Methodology:

-

Cell Lysis: Endothelial cells are treated as required and then lysed in a buffer that preserves the GTP-bound state of RhoA.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

-

Pull-down: The cell lysates are incubated with a GST-fusion protein containing the Rho-binding domain (RBD) of a RhoA effector (e.g., Rhotekin) coupled to glutathione-agarose beads. The RBD specifically binds to the active, GTP-bound form of RhoA.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The amount of pulled-down RhoA is quantified by Western blotting using a RhoA-specific antibody.

-

Densitometry: The intensity of the RhoA band is quantified using densitometry software.

Logical Relationship of this compound's Mechanism of Action

The therapeutic effect of this compound on vascular permeability can be understood as a logical sequence of molecular events.

Caption: Logical flow of this compound's mechanism in reducing vascular permeability.

Conclusion

This compound demonstrates a clear and potent mechanism for the stabilization of the endothelial barrier, primarily through its interaction with VE-cadherin and the subsequent inhibition of the RhoA signaling pathway. The quantitative data from a range of in vitro and in vivo models consistently support its efficacy in reducing vascular permeability. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising therapeutic peptide for a variety of clinical conditions associated with vascular leakage.

References

- 1. The fibrin-derived peptide FX06 protects human pulmonary endothelial cells against the COVID-19-triggered cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. Unlocking endothelial barrier restoration: FX06 in systemic capillary leak syndrome and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unraveling the Interaction of FX-06 with VE-Cadherin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FX-06, a synthetic peptide derived from the Bβ chain of human fibrin (Bβ15-42), has emerged as a promising therapeutic agent for conditions associated with vascular leakage and inflammation.[1][2] Its mechanism of action is intrinsically linked to its interaction with Vascular Endothelial (VE)-cadherin, a cornerstone of endothelial barrier integrity. This technical guide provides an in-depth analysis of the binding affinity of this compound to VE-cadherin, detailing the experimental methodologies used to characterize this interaction and the subsequent signaling pathways that are modulated. The evidence points not to a high-affinity binding event, but rather to a nuanced, low-affinity interaction that triggers significant downstream effects, including the competitive inhibition of fibrin-mediated leukocyte transmigration and the active preservation of endothelial barrier function through intracellular signaling.

Quantitative Analysis of this compound and VE-Cadherin Binding Affinity

Current research indicates that the interaction between monomeric this compound and VE-cadherin is characterized by low affinity. In fact, some studies have reported a failure of the monomeric Bβ15-42 peptide to bind to VE-cadherin at concentrations up to 400 nM.[3] This suggests that the therapeutic effects of this compound are not mediated by a simple, high-affinity ligand-receptor interaction but rather by a more complex mechanism. In contrast, dimeric forms of Bβ15-42-containing fragments have been shown to have a higher affinity for VE-cadherin, with a dissociation constant (Kd) of 80 nM.[3]

| Ligand | Receptor | Method | Binding Affinity (Kd) | Reference |

| Monomeric this compound (Bβ15-42) | VE-Cadherin | Surface Plasmon Resonance | Low affinity; no binding observed up to 400 nM | [3] |

| Dimeric (β15-66)2 fragment | VE-Cadherin | Surface Plasmon Resonance | 80 nM | [3] |

Experimental Protocols

Co-Immunoprecipitation for Assessing this compound and VE-Cadherin Interaction

This protocol describes a method to determine if this compound interacts with VE-cadherin within a cellular context.

Objective: To pull down VE-cadherin from endothelial cell lysates and probe for the presence of co-precipitated this compound.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture reagents

-

This compound peptide

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Anti-VE-cadherin antibody (for immunoprecipitation)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

SDS-PAGE reagents

-

Western blot reagents

-

Anti-FX-06 antibody or biotinylated this compound and streptavidin-HRP (for detection)

Procedure:

-

Cell Culture and Treatment: Culture HUVECs to confluence. Treat the cells with this compound at the desired concentration and for the appropriate time. Include an untreated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G magnetic beads.

-

Incubate the pre-cleared lysates with an anti-VE-cadherin antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

-

Washing: Pellet the beads using a magnetic stand and wash them multiple times with wash buffer to remove non-specific binding.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blotting:

-

Neutralize the eluted samples and add SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-FX-06 antibody (or streptavidin-HRP if using biotinylated this compound) to detect the presence of this compound in the VE-cadherin immunoprecipitate.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

This protocol outlines the use of SPR to measure the binding kinetics between this compound and VE-cadherin in real-time.

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the dissociation constant (Kd) of the this compound/VE-cadherin interaction.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Recombinant human VE-cadherin

-

This compound peptide

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization: Immobilize recombinant human VE-cadherin onto the surface of a sensor chip using standard amine coupling chemistry.

-

Analyte Injection: Prepare a series of dilutions of this compound in running buffer. Inject the this compound solutions over the immobilized VE-cadherin surface at a constant flow rate.

-

Association and Dissociation Monitoring: Monitor the change in the SPR signal (response units, RU) in real-time to observe the association of this compound with VE-cadherin. After the injection, flow running buffer over the chip to monitor the dissociation phase.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd, and Kd).

Signaling Pathways and Visualizations

The interaction of this compound with VE-cadherin initiates a signaling cascade that preserves endothelial barrier function. A key mechanism is the modulation of the Src kinase Fyn and the subsequent inhibition of the RhoA pathway.

Competitive Binding of this compound at the Endothelial Junction

This compound is thought to compete with fibrin fragments for binding to VE-cadherin. This competition prevents fibrin-mediated signaling that would otherwise lead to increased leukocyte transmigration and inflammation.

Caption: Competitive binding of this compound and fibrin fragments to VE-cadherin.

This compound-Mediated Signaling Cascade

Upon binding to VE-cadherin, this compound induces a conformational change that leads to the dissociation of the Src kinase Fyn. Fyn then associates with p190RhoGAP, an antagonist of RhoA activation. This leads to the inhibition of RhoA and the preservation of the endothelial barrier.[1][2]

Caption: this compound signaling pathway preserving endothelial barrier integrity.

Experimental Workflow for Co-Immunoprecipitation

The logical flow of a co-immunoprecipitation experiment to validate the interaction between this compound and VE-cadherin is depicted below.

Caption: Workflow for this compound and VE-cadherin co-immunoprecipitation.

Conclusion

The interaction between this compound and VE-cadherin is a cornerstone of its therapeutic potential. While the direct binding affinity is low, this interaction is sufficient to competitively inhibit the pro-inflammatory effects of fibrin fragments and to initiate a signaling cascade that actively preserves endothelial barrier function by inhibiting RhoA. The experimental protocols and signaling diagrams provided in this guide offer a framework for researchers to further investigate and leverage this unique mechanism of action for the development of novel therapeutics targeting vascular permeability.

References

- 1. Peptide Bβ15-42 Preserves Endothelial Barrier Function in Shock | PLOS One [journals.plos.org]

- 2. Peptide Bbeta(15-42) preserves endothelial barrier function in shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of fibrin with VE-cadherin and anti-inflammatory effect of fibrin-derived fragments - PMC [pmc.ncbi.nlm.nih.gov]

FX-06: A Deep Dive into its Attenuation of Leukocyte Transmigration

A Technical Guide for Researchers and Drug Development Professionals

Abstract

FX-06, a synthetic peptide derived from the Bβ chain of human fibrin, has emerged as a promising therapeutic agent for mitigating ischemia-reperfusion injury and other inflammatory conditions. Its mechanism of action is centered on the modulation of endothelial barrier function and the subsequent inhibition of leukocyte transmigration, a critical step in the inflammatory cascade. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and quantitative effects of this compound on leukocyte movement across the endothelium. Detailed experimental protocols and a comprehensive summary of quantitative data are presented to facilitate further research and development in this area.

Introduction

Leukocyte transmigration, the process by which white blood cells move from the bloodstream into tissues, is a hallmark of inflammation. While essential for immune surveillance and host defense, excessive or uncontrolled leukocyte infiltration can lead to significant tissue damage. This is particularly evident in conditions such as myocardial infarction, stroke, and sepsis.[1] this compound (also known as Bβ15-42) is a 28-amino acid peptide that has shown considerable potential in preclinical and clinical studies to protect tissues from inflammatory damage by targeting the integrity of the vascular endothelium.[2][3] This document outlines the core mechanisms of this compound and provides a detailed overview of its effects on leukocyte transmigration.

Mechanism of Action: Stabilizing the Endothelial Barrier

The primary mechanism by which this compound inhibits leukocyte transmigration is through its interaction with Vascular Endothelial (VE)-cadherin, a key component of endothelial adherens junctions.[4][5] By binding to VE-cadherin, this compound initiates a signaling cascade that strengthens the endothelial barrier, making it less permissive to leukocyte passage.

The VE-Cadherin Signaling Pathway

This compound's interaction with VE-cadherin triggers a downstream signaling pathway that ultimately leads to the inactivation of RhoA, a small GTPase that promotes endothelial cell contraction and gap formation.[6][7] The key steps in this pathway are as follows:

-

Fyn Dissociation: this compound binding to VE-cadherin causes the dissociation of the Src family kinase Fyn from the VE-cadherin complex.[8]

-

p190RhoGAP Activation: The dissociated Fyn then binds to and activates p190RhoGAP, a GTPase-activating protein for RhoA.[8]

-

RhoA Inactivation: Activated p190RhoGAP promotes the conversion of active, GTP-bound RhoA to its inactive, GDP-bound state.[6][7]

-

Cytoskeletal Stabilization: The inactivation of RhoA leads to a reduction in actin stress fiber formation and myosin light chain phosphorylation, resulting in decreased endothelial cell contraction and stabilization of the endothelial barrier.[6][7]

This signaling cascade effectively counteracts the pro-inflammatory signals that would otherwise lead to endothelial barrier disruption and increased permeability.

References

- 1. mdpi.com [mdpi.com]

- 2. RhoA/Rho kinase mediates TGF-β1-induced kidney myofibroblast activation through Poldip2/Nox4-derived reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Improved methodology for efficient establishment of the myocardial ischemia-reperfusion model in pigs through the median thoracic incision - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Potential of FX-06: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FX-06, a synthetically produced peptide derived from the Bβ chain of human fibrin, has emerged as a promising therapeutic agent with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the core scientific findings related to this compound, with a focus on its mechanism of action in mitigating inflammatory responses. This document summarizes key quantitative data from preclinical and clinical studies, details experimental protocols for cited research, and visualizes the intricate signaling pathways modulated by this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development seeking to understand and potentially leverage the therapeutic capabilities of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, dysregulated or chronic inflammation contributes to the pathophysiology of a wide range of diseases. This compound, also known as Bβ15-42, exerts its anti-inflammatory effects primarily by targeting the vascular endothelium, a key player in the inflammatory cascade. By modulating endothelial cell barrier function and leukocyte-endothelial interactions, this compound offers a novel therapeutic strategy for conditions characterized by excessive inflammation and vascular leakage.

Mechanism of Action

The primary molecular target of this compound is Vascular Endothelial (VE)-cadherin, a crucial component of adherens junctions between endothelial cells.[1][2] By binding to VE-cadherin, this compound initiates a signaling cascade that strengthens the endothelial barrier, thereby reducing vascular permeability and the extravasation of inflammatory cells and fluids into surrounding tissues.[1][3]

A key aspect of this compound's mechanism involves the modulation of the RhoGTPase signaling pathway.[4][5] Specifically, this compound has been shown to down-regulate the activity of RhoA and its downstream effector, ROCK1, which are key regulators of cytoskeletal dynamics and cell contractility.[5][6] This inhibition of the RhoA/ROCK pathway leads to the stabilization of the actin cytoskeleton and the reinforcement of cell-cell junctions.

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings from a pivotal study investigating the effects of this compound in a model of severe inflammation induced by a cytokine cocktail mimicking the conditions of severe COVID-19.[1][5][6][7]

Table 1: Effect of this compound on Peripheral Blood Mononuclear Cell (PBMC) Adhesion and Transmigration

| Condition | PBMC Adhesion (Normalized) | PBMC Transmigration (Normalized) |

| Control | 1.0 | 1.0 |

| Cytokine Cocktail | 2.5 | 3.0 |

| Cytokine Cocktail + this compound | 1.5 | 1.8 |

Data adapted from a study on human pulmonary microvascular endothelial cells (HULEC-5a) treated with a severe cytokine cocktail. Adhesion and transmigration were significantly increased by the cytokine cocktail and this effect was significantly reduced by this compound treatment.[5]

Table 2: Composition of the Severe Cytokine Cocktail

| Cytokine/Chemokine | Concentration (ng/mL) |

| IL-1β | 0.1 |

| IL-6 | 1 |

| IL-8 | 0.5 |

| IL-10 | 0.2 |

| TNF-α | 0.5 |

| CCL2 (MCP-1) | 1 |

| CCL3 (MIP-1α) | 0.5 |

| CCL4 (MIP-1β) | 0.5 |

| CXCL10 (IP-10) | 2 |

| G-CSF | 0.2 |

This cocktail was designed to mimic the cytokine storm observed in patients with severe COVID-19.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

In Vitro Model of Endothelial Inflammation

Objective: To assess the effect of this compound on endothelial barrier function and leukocyte transmigration in an in vitro model of severe inflammation.

Materials:

-

Human Pulmonary Microvascular Endothelial Cells (HULEC-5a)

-

Endothelial Cell Growth Medium (EGM-2)

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Severe Cytokine Cocktail (see Table 2 for composition)

-

This compound (50 µg/mL)

-

Transwell inserts (3 µm pore size)

-

Fibronectin

-

Fluorescence microscope

-

Flow cytometer

Protocol:

-

Endothelial Cell Culture: Culture HULEC-5a cells in EGM-2 medium at 37°C and 5% CO2.

-

Transwell Setup: Coat Transwell inserts with 5 µg/mL fibronectin for 1 hour at room temperature. Seed HULEC-5a cells onto the inserts and culture until a confluent monolayer is formed.

-

Inflammatory Challenge: Treat the endothelial monolayer with the severe cytokine cocktail for 24 hours.

-

This compound Treatment: In the last 2 hours of cytokine treatment, add this compound (50 µg/mL) to the upper chamber of the Transwell.

-

Leukocyte Transmigration Assay:

-

Isolate human PBMCs from healthy donors using Ficoll-Paque density gradient centrifugation.

-

Label PBMCs with a fluorescent dye (e.g., Calcein-AM).

-

Add the labeled PBMCs to the upper chamber of the Transwell inserts.

-

Incubate for 4-6 hours to allow for transmigration.

-

-

Quantification:

-

Adhesion: After the incubation period, gently wash the upper chamber to remove non-adherent cells. Lyse the remaining adherent cells and quantify the fluorescence.

-

Transmigration: Collect the cells from the lower chamber and quantify using a fluorescence plate reader or flow cytometry.

-

Western Blot Analysis of RhoA and p-ROCK1

Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in the RhoGTPase pathway.

Materials:

-

HULEC-5a cells

-

Severe Cytokine Cocktail

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-RhoA, anti-phospho-ROCK1 (Thr452), anti-GAPDH

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection system

Protocol:

-

Cell Treatment: Treat HULEC-5a cells with the severe cytokine cocktail and/or this compound as described in the in vitro inflammation model.

-

Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using a chemiluminescence substrate and image the blot.

-

Analysis: Quantify the band intensities and normalize to the loading control (GAPDH).

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the experimental workflow for the in vitro inflammation model.

Caption: this compound binds to VE-cadherin, leading to the inhibition of the RhoA/ROCK1 pathway and stabilization of the endothelial barrier.

Caption: Workflow for the in vitro leukocyte transendothelial migration assay.

Conclusion

This compound demonstrates significant anti-inflammatory properties by targeting the vascular endothelium. Its ability to enhance endothelial barrier integrity through the modulation of the VE-cadherin and RhoGTPase signaling pathways makes it a compelling candidate for the treatment of inflammatory diseases characterized by vascular leakage. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound. Future investigations should continue to explore its efficacy in a broader range of inflammatory conditions and further elucidate the downstream molecular mechanisms of its action.

References

- 1. The fibrin-derived peptide FX06 protects human pulmonary endothelial cells against the COVID-19-triggered cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fibrex Medical Inc. Report Positive Phase II Results for FX06 - BioSpace [biospace.com]

- 3. Potential of FX06 to prevent disease progression in hospitalized non-intubated COVID-19 patients — the randomized, EU-wide, placebo-controlled, phase II study design of IXION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Fibrin-derived Peptide FX06 Protects Human Pulmonary Endothelial Cells Against the COVID- 19-Triggered Cytokine Storm [researchrepository.ucd.ie]

- 6. researchgate.net [researchgate.net]

- 7. The fibrin-derived peptide FX06 protects human pulmonary endothelial cells against the COVID-19-triggered cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]

FX-06: A Comprehensive Technical Guide to its Role in Mitigating Reperfusion Injury

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reperfusion, the restoration of blood flow to an ischemic tissue, is a critical intervention for salvaging tissue from irreversible damage. However, the return of oxygenated blood can paradoxically exacerbate tissue injury, a phenomenon known as reperfusion injury. This complex pathological process involves a cascade of events, including endothelial barrier dysfunction, inflammation, and oxidative stress, ultimately leading to further cell death and tissue damage. FX-06, a synthetic peptide derived from the Bβ chain of human fibrin, has emerged as a promising therapeutic agent to mitigate reperfusion injury. This technical guide provides an in-depth analysis of the core mechanisms of this compound, supported by quantitative data from pivotal studies, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: Preserving Endothelial Integrity

The primary mechanism of action of this compound lies in its ability to preserve the integrity of the vascular endothelium, a critical component in the pathophysiology of reperfusion injury. This compound is a competitive inhibitor of the binding of fibrin E1 fragments to vascular endothelial (VE)-cadherin.[1] This interaction has two major consequences:

-

Inhibition of Leukocyte Transmigration: By binding to VE-cadherin, this compound prevents the loosening of endothelial cell junctions, thereby inhibiting the transendothelial migration of inflammatory leukocytes into the reperfused tissue.[1][2] This reduction in inflammatory cell infiltration is a key factor in attenuating the inflammatory response associated with reperfusion injury.

-

Enhancement of Endothelial Barrier Function: this compound binding to VE-cadherin initiates intracellular signaling that strengthens the endothelial barrier. This is achieved through the modulation of the Rho GTPase family of proteins. Specifically, this compound prevents the activation of RhoA, a small GTPase that promotes stress fiber formation and endothelial cell contraction, leading to increased permeability. Concurrently, it is suggested to promote the activity of Rac1, which is associated with the maintenance of endothelial barrier integrity.

Signaling Pathway of this compound

The signaling cascade initiated by this compound binding to VE-cadherin is crucial for its protective effects. The following diagram illustrates the key components of this pathway.

Caption: this compound competitively inhibits Fibrin E1 binding to VE-cadherin, preventing RhoA activation and preserving endothelial barrier integrity.

Quantitative Data from Clinical and Preclinical Studies

The efficacy of this compound in mitigating reperfusion injury has been evaluated in both clinical and preclinical settings. The following tables summarize the key quantitative findings.

Table 1: F.I.R.E. (Efficacy of FX06 in the Prevention of Myocardial Reperfusion Injury) Phase II Clinical Trial Data

| Outcome Measure | This compound Group | Placebo Group | Percentage Change | p-value | Citation |

| Necrotic Core Zone (median, grams) | 1.77 | 4.20 | -58% | < 0.025 | [3][4][5] |

| Total Late Gadolinium Enhanced Zone (Infarct Size) | Reduction by 21% (not statistically significant) | - | - | 0.207 | [3][4] |

| Troponin I levels at 48h | -17% (not statistically significant) | - | - | Not significant | [3] |

Table 2: Preclinical Animal Study Data

| Animal Model | This compound Dosage | Outcome Measure | Result | Citation |

| Pig (Hemorrhagic Shock & Reperfusion) | 2.4 mg/kg (intravenous bolus) | Organ Damage (Pulmonary, Myocardial, Liver, Small Intestine) | Significantly reduced | [2][6] |

| Pig, Rat, Mouse (Myocardial Ischemia/Reperfusion) | Not specified | Relative Infarct Size | Reduced by over 40% | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. This section outlines the key experimental protocols used in the evaluation of this compound.

F.I.R.E. Phase II Clinical Trial Protocol (NCT00326976)

-

Study Design: A multicenter, double-blind, randomized, placebo-controlled study.[8]

-

Patient Population: 234 patients with acute ST-segment elevation myocardial infarction (STEMI) undergoing primary percutaneous coronary intervention (PCI).[1][4][5]

-

Inclusion Criteria: Onset of symptoms to balloon time < 6 hours, first myocardial infarction, single index lesion with complete occlusion.[9]

-

Exclusion Criteria: History of myocardial infarction, cardiogenic shock, contraindications to cardiac magnetic resonance (CMR).[9]

-

Intervention: A single intravenous bolus of this compound or matching placebo administered at the time of reperfusion.[1][4][5]

-

Primary Endpoint: Infarct size as assessed by late gadolinium-enhanced cardiac magnetic resonance (LGE-CMR) 5 days after myocardial infarction.[1][4]

-

Secondary Endpoints: Size of the necrotic core zone and microvascular obstruction at 5 days, infarct size at 4 months, left ventricular function, and troponin I levels.[1][4]

-

Imaging Technique: Late Gadolinium Enhancement (LGE).[4][10]

-

Procedure:

-

A gadolinium-based contrast agent is administered intravenously.[11][12]

-

After a delay of 10-20 minutes, T1-weighted images of the heart are acquired.[10][11][12]

-

An inversion recovery pulse sequence is used to null the signal from healthy myocardium, making it appear black.[10][13]

-

Infarcted tissue, with its increased extracellular volume and slower contrast washout, appears bright (hyperenhanced).[12][13]

-

-

Quantification of Necrotic Core Zone: The necrotic core is identified as a hypo-intense region within the hyper-enhanced infarct zone on LGE images, representing an area of severe microvascular obstruction where the contrast agent cannot penetrate.[14][15] The size is quantified by planimetry on sequential short-axis images.

Preclinical Animal Model of Myocardial Ischemia-Reperfusion

The following workflow represents a typical experimental setup in a large animal model, such as a pig.

Caption: A typical workflow for a preclinical myocardial ischemia-reperfusion study in a large animal model.

-

Principle: TTC is a redox indicator that is reduced by dehydrogenases present in viable myocardial tissue to a red formazan precipitate. Infarcted tissue, lacking these enzymes, remains pale.[1]

-

Protocol:

-

Following euthanasia, the heart is excised and the coronary artery is re-occluded.[16]

-

The area at risk is delineated by perfusing the aorta and coronary arteries with a dye such as Evans Blue, which stains the non-ischemic myocardium blue.[3][16]

-

The heart is frozen and sliced into uniform sections (e.g., 2-mm thick).[16]

-

The slices are incubated in a 1% TTC solution at 37°C for 20-30 minutes.[16]

-

The viable myocardium stains red, while the infarcted area remains unstained (pale).[1]

-

The slices are photographed, and the areas of infarction and the area at risk are quantified using planimetry.[16]

-

In Vitro Endothelial Permeability Assay

-

Model: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to form a confluent monolayer on a porous membrane insert (e.g., Transwell®).

-

Protocol:

-

HUVECs are seeded onto collagen-coated inserts and cultured until a monolayer is formed.[8]

-

The monolayer is treated with a permeability-inducing agent (e.g., thrombin) with or without this compound (e.g., 50 µg/ml).

-

A high molecular weight fluorescent tracer, such as Fluorescein isothiocyanate (FITC)-dextran, is added to the upper chamber.[7][8][17][18][19]

-

After a defined incubation period, the amount of FITC-dextran that has passed through the endothelial monolayer into the lower chamber is quantified by measuring the fluorescence.[8][18]

-

An increase in fluorescence in the lower chamber indicates increased permeability.

-

Conclusion

This compound represents a targeted therapeutic approach to mitigating reperfusion injury by preserving endothelial barrier function. Its mechanism of action, centered on the competitive inhibition of fibrin E1 fragment binding to VE-cadherin and the subsequent modulation of intracellular signaling pathways, is well-supported by preclinical and clinical data. The significant reduction in the necrotic core zone observed in the F.I.R.E. trial highlights its potential to reduce the most severe form of myocardial damage following reperfusion. Further research to elucidate the optimal dosing and timing of administration in various clinical settings of reperfusion injury is warranted. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance the field of cardioprotection and other ischemia-reperfusion-related pathologies.

References

- 1. Measuring infarct size by the tetrazolium method [southalabama.edu]

- 2. research.rug.nl [research.rug.nl]

- 3. Histochemical assessment of early myocardial infarction using 2,3,5-triphenyltetrazolium chloride in blood-perfused porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of intravenous FX06 as an adjunct to primary percutaneous coronary intervention for acute ST-segment elevation myocardial infarction results of the F.I.R.E. (Efficacy of FX06 in the Prevention of Myocardial Reperfusion Injury) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bbeta15-42 (FX06) reduces pulmonary, myocardial, liver, and small intestine damage in a pig model of hemorrhagic shock and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Vascular Permeability Assay Using an In Vitro Human Microvessel Model Mimicking the Inflammatory Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Efficacy of FX06 in the Prevention of Myocardial Reperfusion Injury | Clinical Research Trial Listing [centerwatch.com]

- 10. radiopaedia.org [radiopaedia.org]

- 11. cdn0.scrvt.com [cdn0.scrvt.com]

- 12. alliedacademies.org [alliedacademies.org]

- 13. Cardiac Imaging Techniques for Physicians: Late Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. [The myocardial infarction size measuring using modern methods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of Myocardial Infarct Size [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. bmglabtech.com [bmglabtech.com]

- 19. Characterization of vascular permeability using a biomimetic microfluidic blood vessel model - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on FX-06 for Acute Respiratory Distress Syndrome (ARDS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs. A key feature of ARDS is the breakdown of the endothelial barrier, leading to vascular leakage, pulmonary edema, and impaired gas exchange. FX-06, a synthetic peptide derived from the Bβ chain of human fibrin, has been investigated as a potential therapeutic agent for ARDS due to its proposed mechanism of action in stabilizing endothelial cell junctions and reducing vascular permeability. This technical guide summarizes the early-stage research on this compound for ARDS, focusing on its mechanism of action, preclinical data, and initial clinical findings.

Mechanism of Action: Stabilizing the Endothelial Barrier

The primary proposed mechanism of action for this compound is the preservation of endothelial barrier integrity by modulating the VE-cadherin signaling pathway.[1] VE-cadherin is a critical component of adherens junctions, the main structures responsible for cell-to-cell adhesion in the endothelium. In inflammatory conditions like ARDS, various mediators can disrupt these junctions, leading to increased vascular permeability.

This compound is believed to counteract this by influencing the intricate signaling cascade that regulates VE-cadherin function. A key aspect of this is the inhibition of RhoA, a small GTPase that, when activated, promotes cytoskeletal contraction and disrupts endothelial cell-cell adhesion.[1][2] this compound has been shown to antagonize thrombin-induced RhoA activation.[2]

The signaling pathway is thought to involve the following steps:

-

Dissociation of Fyn from VE-cadherin: this compound induces the rapid dissociation of the Src family kinase Fyn from VE-cadherin.[3]

-

Association of Fyn with FAK and p190RhoGAP: Following its dissociation from VE-cadherin, Fyn associates with Focal Adhesion Kinase (FAK) and p190RhoGAP.[3]

-

Inhibition of RhoA: p190RhoGAP is a GTPase-activating protein that inactivates RhoA by promoting the hydrolysis of GTP to GDP. The association of Fyn with p190RhoGAP is thought to enhance its activity, leading to the inhibition of RhoA.[1]

-

Stabilization of Endothelial Junctions: By inhibiting RhoA, this compound prevents the cytoskeletal changes that lead to the breakdown of adherens junctions, thereby stabilizing the endothelial barrier and reducing vascular leakage.

Preclinical Research

This compound has been evaluated in various preclinical models of inflammation and vascular leakage that are relevant to the pathophysiology of ARDS. These studies have primarily utilized in vitro cell culture systems and in vivo animal models of lipopolysaccharide (LPS)-induced lung injury and dengue virus-induced vascular leak.

In Vitro Studies

In vitro experiments using human pulmonary microvascular endothelial cells (HULEC-5a) have provided insights into the cellular effects of this compound.

Experimental Protocol: In Vitro Cytokine Cocktail Model

-

Cell Line: Human pulmonary microvascular endothelial cell line (HULEC-5a).

-

Stimulus: A cocktail of ten different cytokines and chemokines at concentrations found in the serum of patients with severe COVID-19 was used to mimic the inflammatory state of ARDS. Cells were treated with this cytokine cocktail for 24 hours.

-

Intervention: this compound was added to the cell culture for the final 2 hours of the 24-hour cytokine treatment.

-

Outcome Measures:

-

Transendothelial Migration (TEM) of Peripheral Blood Mononuclear Cells (PBMCs): To assess the integrity of the endothelial monolayer.

-

VE-cadherin Distribution: To visualize the effect on adherens junctions.

-

RhoA Activation: Measured by western blotting for RhoA and its downstream effector ROCK1.[4]

-

Quantitative Data: In Vitro Studies

| Outcome Measure | Condition | Result | Reference |

| PBMC Transendothelial Migration | Cytokine Cocktail | Enhanced PBMC adhesion and migration | [4] |

| Cytokine Cocktail + this compound | Significantly reduced PBMC adhesion and migration | [4] | |

| VE-cadherin Distribution | Cytokine Cocktail | Disrupted, non-continuous distribution | [4] |

| Cytokine Cocktail + this compound | Restored continuous VE-cadherin distribution at the cell surface | [4] | |

| RhoA Activation | Cytokine Cocktail | Enhanced RhoA expression | [4] |

| Cytokine Cocktail + this compound | Attenuated RhoA expression and down-regulated phosphorylated ROCK1 | [4] |

Animal Studies

Animal models of ARDS, particularly those induced by LPS, are crucial for evaluating the in vivo efficacy of potential therapeutics.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Lung Injury in Mice

-

Animal Model: Male C57BL/6 mice.

-

Induction of Injury: Intratracheal instillation of LPS (e.g., 2.25 mg/kg or 10 µ g/mouse ) to induce acute lung inflammation and injury.[5][6]

-

Intervention: Administration of this compound (dosage and timing would be specific to the study, which is a gap in the currently available public data).

-

Outcome Measures:

-

Lung Injury Score: Histopathological assessment of lung tissue for inflammation, edema, and alveolar damage.

-

Inflammatory Cell Infiltration: Measurement of myeloperoxidase (MPO) activity in lung tissue as an indicator of neutrophil accumulation.[6]

-

Vascular Leakage: Quantification of protein or Evans blue dye extravasation into the bronchoalveolar lavage fluid (BALF) or lung parenchyma.

-

Inflammatory Cytokines: Measurement of cytokine levels (e.g., IL-6, TNF-α) in BALF or serum.

-

Quantitative Data: Animal Studies

| Outcome Measure | Condition | Expected Result with this compound |

| Lung Injury Score | LPS-induced injury | Reduction in score |

| Myeloperoxidase (MPO) Activity | LPS-induced injury | Decrease in activity |

| Vascular Leakage (e.g., BALF protein) | LPS-induced injury | Reduction in protein concentration |

| Inflammatory Cytokines (e.g., IL-6, TNF-α) | LPS-induced injury | Decrease in levels |

Clinical Research

The promising preclinical data led to the investigation of this compound in clinical trials for conditions involving vascular leakage, including ARDS.

Phase II Clinical Trial in COVID-19 ARDS (NCT04618042)

A multicenter, double-blind, randomized, placebo-controlled trial was conducted to evaluate the efficacy of this compound in reducing vascular leakage in patients with ARDS due to COVID-19.[7][8]

Experimental Protocol: NCT04618042

-

Participants: Adult patients with COVID-19-associated ARDS who had been on invasive mechanical ventilation for less than 5 days.

-

Intervention: Intravenous this compound (400 mg/day for 5 days) or placebo.

-

Primary Endpoint: Change in the extravascular lung-water index (EVLWi) from day 1 to day 7, measured by transpulmonary thermodilution. EVLWi is a quantitative measure of pulmonary edema.[7]

Quantitative Data: NCT04618042 Clinical Trial

| Outcome Measure | This compound Group (n=25) | Placebo Group (n=24) | p-value | Reference |

| Baseline EVLWi (mL/kg), median [IQR] | 15.6 [13.5; 18.5] | 15.6 [13.5; 18.5] | - | [8] |

| Change in EVLWi from Day 1 to Day 7 (mL/kg), median [IQR] | -1.9 [-3.3; -0.5] | -0.8 [-5.5; 1.1] | 0.51 | [8] |

| Ventilator-Associated Pneumonia, n (%) | 16 (64%) | 6 (25%) | 0.009 | [8] |

The trial did not meet its primary endpoint, as this compound did not significantly reduce the extravascular lung-water index compared to placebo in this patient population and dosing regimen. The authors of the study suggested that future investigations could explore different dosing regimens or administration at an earlier stage of the disease.[7]

Visualizations

Signaling Pathway of this compound in Endothelial Cells

Caption: Proposed signaling pathway of this compound in endothelial cells.

Experimental Workflow for Preclinical In Vivo Study

Caption: General experimental workflow for a preclinical in vivo study of this compound in an LPS-induced ARDS model.

Conclusion

Early-stage research on this compound for ARDS has focused on its role in preserving endothelial barrier function. Preclinical in vitro and in vivo studies have suggested a mechanism of action involving the stabilization of VE-cadherin junctions through the inhibition of the RhoA signaling pathway. While initial preclinical findings were promising, a Phase II clinical trial in patients with COVID-19-induced ARDS did not demonstrate a significant reduction in pulmonary vascular leakage with the dosing regimen studied. Further research may be needed to explore the full therapeutic potential of this compound in ARDS, potentially through different dosing strategies, timing of administration, or in different patient subpopulations. The information gathered in this guide provides a foundation for researchers and drug development professionals to understand the scientific basis for the investigation of this compound in ARDS and to inform the design of future studies.

References

- 1. The fibrin-derived peptide FX06 protects human pulmonary endothelial cells against the COVID-19-triggered cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Evaluation of Lipopolysaccharide Administration Methods to Induce Acute Lung Injury in Murine Models: Efficacy, Consistency, and Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipopolysaccharide-induced lung injury in mice. I. Concomitant evaluation of inflammatory cells and haemorrhagic lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FX06 to rescue SARS-CoV-2-induced acute respiratory distress syndrome: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Potential of FX-06 in Mitigating Dengue Shock Syndrome: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical evidence for FX-06, a fibrin-derived peptide, in the context of Dengue Shock Syndrome (DSS). Primarily aimed at researchers, scientists, and professionals in drug development, this document synthesizes key findings, details experimental methodologies, and visualizes the underlying mechanisms of action.

Executive Summary

Dengue virus infection is a significant global health concern, with severe cases progressing to Dengue Hemorrhagic Fever (DHF) and Dengue Shock Syndrome (DSS), characterized by vascular leakage, plasma loss, and shock. Current treatments are largely supportive. This guide explores the therapeutic potential of this compound, a peptide derived from the Bβ chain of fibrin (Bβ15-42), which has demonstrated a remarkable ability to preserve endothelial barrier function. Preclinical studies in a murine model of DSS have shown that this compound significantly reduces vascular permeability and improves survival rates, not by directly targeting the virus, but by modulating host endothelial cell response to the infection.

Mechanism of Action: Stabilizing the Endothelial Barrier

This compound's protective effects are attributed to its ability to stabilize vascular endothelial (VE)-cadherin-dependent cell-cell junctions, which are critical for maintaining the integrity of the endothelial barrier. In the inflammatory state induced by Dengue infection, the integrity of these junctions is compromised, leading to vascular leakage. This compound is believed to counteract this by initiating a signaling cascade that strengthens these junctions.

The proposed mechanism involves the Src kinase Fyn. Under normal conditions, Fyn is associated with VE-cadherin at the cell junctions. Upon this compound administration, Fyn dissociates from VE-cadherin and associates with p190RhoGAP, an antagonist of RhoA activation. This leads to the inhibition of RhoA, a small GTPase that, when activated, promotes the formation of stress fibers and disrupts endothelial barrier function. By inhibiting the RhoA pathway, this compound helps to maintain the structural integrity of the endothelium, thereby reducing vascular leakage.[1][2][3]

Caption: Signaling pathway of this compound in endothelial cells.

Preclinical Efficacy in a Dengue Shock Syndrome Model

A pivotal study by Gröger et al. (2009) investigated the efficacy of this compound in an established murine model of Dengue Shock Syndrome. The key findings from this study are summarized below.

Experimental Protocol

A detailed methodology is crucial for the replication and validation of scientific findings. The protocol for the in vivo DSS model is as follows:

-

Animal Model: Mice deficient in the interferon-α/β receptor (IFNAR-/-) were used. These mice are more susceptible to Dengue virus infection and develop symptoms analogous to human DSS.[4][5][6]

-

Virus Inoculation: Mice were infected intraperitoneally (i.p.) with Dengue virus at lethal doses of 1xLD50 or 2xLD50.

-

Treatment: Three days post-infection, a critical window for disease progression, mice were treated with either this compound (2.4 mg/kg bodyweight, administered i.p. twice daily) or a saline control (NaCl).

-

Outcome Measures: The primary endpoints were survival and vascular leakage. Vascular leakage was assessed by measuring hematocrit levels, fibrinogen consumption, and extravasation of Evans blue dye into tissues. Viral load in serum and organs was also quantified.

Caption: Experimental workflow for the in vivo DSS model.

Quantitative Data Summary

The following tables present the key quantitative outcomes from the study, demonstrating the significant therapeutic effect of this compound.

Table 1: Survival Rates in Dengue Virus-Infected Mice

| Challenge Dose | Treatment | Survival Rate | Significance (p-value) |

| 1xLD50 | NaCl | 0% by day 9 | < 0.05 |

| 1xLD50 | This compound | > 50% | |

| 2xLD50 | NaCl | 0% by day 9 | < 0.05 |

| 2xLD50 | This compound | ~40% |

Table 2: Indicators of Vascular Leakage in Dengue Virus (2xLD50) Infected Mice

| Parameter | Day of Measurement | Control (NaCl) | This compound Treated | Significance (p-value) |

| Hematocrit (%) | Day 5 | ~55 | ~48 | < 0.05 |

| Day 7 | > 60 | ~50 | < 0.05 | |

| Fibrinogen (mg/dL) | Day 5 | ~100 | ~150 | < 0.05 |

| Day 7 | < 50 | ~120 | < 0.05 | |

| Evans Blue Extravasation (OD) | ||||

| Lungs | Day 5 | Increased | Significantly Reduced | < 0.05 |

| Day 7 | Increased | Significantly Reduced | < 0.05 | |

| Intestine | Day 5 | Increased | Significantly Reduced | < 0.05 |

| Day 7 | Increased | Significantly Reduced | < 0.05 |

Note: All control animals were deceased by day 9. Data are approximated from graphical representations in the source publication.[7]

Table 3: Viral Titers in Dengue Virus (2xLD50) Infected Mice

| Sample | Day of Measurement | Control (NaCl) | This compound Treated |

| Serum (PFU/mL) | Day 5 | ~10^5 | ~10^5 |

| Day 7 | ~10^4 | ~10^4 | |

| Brain (PFU/mg) | Day 7 | ~10^6 | ~10^6 |

The data clearly indicates that while this compound had no discernible effect on viral replication, it significantly mitigated the pathophysiological consequences of the infection, namely vascular leakage and mortality.

Discussion and Future Directions

The preclinical data for this compound in a Dengue Shock Syndrome model is highly encouraging. By targeting the host's endothelial response rather than the virus itself, this compound offers a novel therapeutic strategy that could be effective irrespective of the Dengue virus serotype and may be less prone to the development of viral resistance. The stabilization of the endothelial barrier addresses a primary driver of severe Dengue pathology.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes:

-

Dose-response studies: To determine the optimal therapeutic window for this compound administration.

-

Combination therapy: Investigating the synergistic effects of this compound with antiviral agents.

-

Studies in other preclinical models: Validating these findings in other relevant animal models of severe Dengue.

-

Clinical trials: Ultimately, well-designed clinical trials in human patients are necessary to confirm the safety and efficacy of this compound for the treatment of Dengue Shock Syndrome.

Conclusion

This compound represents a promising candidate for the management of severe Dengue. Its unique mechanism of action, focused on preserving endothelial integrity, offers a host-directed therapeutic approach that could significantly improve outcomes for patients with Dengue Shock Syndrome. The robust preclinical data presented in this guide provides a strong rationale for the continued development and clinical investigation of this compound.

References

- 1. Peptide Bbeta(15-42) preserves endothelial barrier function in shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptide Bβ15-42 Preserves Endothelial Barrier Function in Shock | PLOS One [journals.plos.org]

- 3. Peptide Bβ15-42 Preserves Endothelial Barrier Function in Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. DENV-2 IFNAR Mouse Model for Virus Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. Mouse models as a tool to study asymptomatic DENV infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

FX-06: A Novel Therapeutic Approach for Mitigating Endothelial Dysfunction in Hemorrhagic Shock

An In-depth Technical Guide for Researchers and Drug Development Professionals

Hemorrhagic shock, a critical condition arising from substantial blood loss, triggers a complex cascade of physiological responses.[1][2][3] Beyond the immediate consequences of hypovolemia and reduced oxygen delivery, a key pathophysiological feature is systemic endothelial dysfunction, leading to increased vascular permeability, inflammation, and subsequent multi-organ failure.[4][5][6] FX-06, a naturally occurring fibrin-derived peptide (Bβ15-42), has emerged as a promising therapeutic candidate that targets this endothelial breakdown.[7][8] This document provides a comprehensive overview of the mechanism, preclinical evidence, and potential applications of this compound in the context of hemorrhagic shock.

Core Pathophysiology of Hemorrhagic Shock & The Role of the Endothelium

Acute blood loss initiates a series of compensatory mechanisms, including sympathetic nervous system activation, to maintain perfusion to vital organs.[1][3] However, prolonged hypoperfusion leads to cellular hypoxia, metabolic acidosis, and a systemic inflammatory response.[5][9] This inflammatory state directly compromises the integrity of the vascular endothelium, the inner lining of blood vessels. Key events include:

-

Increased Vascular Permeability: The junctions between endothelial cells, primarily regulated by vascular endothelial (VE)-cadherin, are disrupted.[10][11] This leads to "capillary leak," where plasma extravasates into the interstitial space, exacerbating hypovolemia and causing tissue edema.[7][12]

-

Endothelial Activation: The endothelium becomes pro-inflammatory and pro-coagulant, promoting leukocyte adhesion and transmigration, and contributing to disseminated intravascular coagulation.[4]

-

Organ Dysfunction: The combination of poor perfusion and systemic inflammation results in damage to vital organs, including the heart, lungs, kidneys, and brain, ultimately leading to multi-organ dysfunction syndrome (MODS).[13][14]

This compound: Mechanism of Endothelial Protection

This compound exerts its protective effects by directly targeting the vascular endothelium and stabilizing its barrier function. Its primary mechanism involves the modulation of key signaling pathways that regulate endothelial cell adhesion and cytoskeletal arrangement.

Signaling Pathway: this compound interacts with the endothelial cell junction protein VE-cadherin.[10][11] This interaction initiates a signaling cascade that counteracts the disruptive effects of inflammatory mediators like thrombin, which are elevated in shock states. Specifically, this compound:

-

Antagonizes RhoA Activation: In inflammatory conditions, the small GTPase RhoA is activated, promoting the formation of actin stress fibers and increasing endothelial contractility, which pulls cells apart and increases permeability.[5][10] this compound prevents this thrombin-induced RhoA activation.[10]

-